molecular formula C5H5ClN2 B1361110 4-Chloro-6-methylpyrimidine CAS No. 3435-25-4

4-Chloro-6-methylpyrimidine

Cat. No. B1361110
Key on ui cas rn: 3435-25-4
M. Wt: 128.56 g/mol
InChI Key: MVAXKFAQKTWRAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486967B2

Procedure details

To a mixture of 4-methylpiperidin-4-amine bis(4-methylbenzenesulfonate) (3.91 g, 8.53 mmol) and 4-chloro-6-methylpyrimidine (1.10 g, 8.53 mmol) in NMP (35 mL) was added K3PO4 (3.12 g, 17.9 mmol) and the reaction mixture was stirred at 80° C. for 18 hours. After cooling to room temperature, 0.5 M aqueous K3PO4 was added and the mixture extracted twice with dichloromethane. The combined organic layers were extracted twice with HCl (1 N). The combined aqueous layers were made alkaline with NaOH (6 N), extracted twice with dichloromethane and the organic layers washed with brine, dried over sodium sulfate, filtered and evaporated. Purification by chromatography (silica gel, 70 g, 0 to 100% ethyl acetate in heptane; then 0 to 50% methanol in ethyl acetate, containing 10% triethylamine) afforded the title compound (1.09 g, 62%) as a light yellow semisolid.
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
K3PO4
Quantity
3.12 g
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O)(=O)=O)=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1.[CH3:23][C:24]1([NH2:30])[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1.Cl[C:32]1[CH:37]=[C:36]([CH3:38])[N:35]=[CH:34][N:33]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>CN1C(=O)CCC1>[CH3:23][C:24]1([NH2:30])[CH2:29][CH2:28][N:27]([C:32]2[CH:37]=[C:36]([CH3:38])[N:35]=[CH:34][N:33]=2)[CH2:26][CH2:25]1 |f:0.1.2,4.5.6.7|

Inputs

Step One
Name
Quantity
3.91 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCNCC1)N
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)C
Name
Quantity
35 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
K3PO4
Quantity
3.12 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Three
Name
K3PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 80° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted twice with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The combined organic layers were extracted twice with HCl (1 N)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane
WASH
Type
WASH
Details
the organic layers washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica gel, 70 g, 0 to 100% ethyl acetate in heptane
ADDITION
Type
ADDITION
Details
then 0 to 50% methanol in ethyl acetate, containing 10% triethylamine)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1(CCN(CC1)C1=NC=NC(=C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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